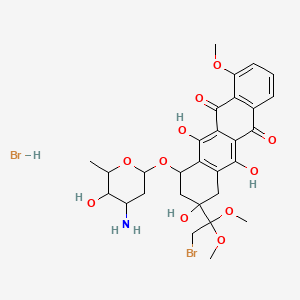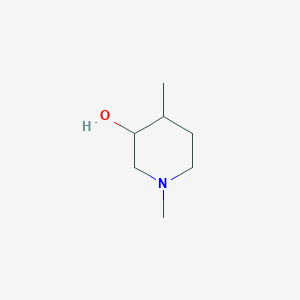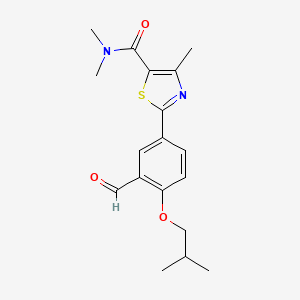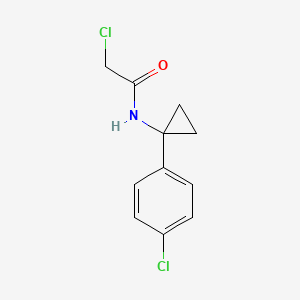
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a cyclopropyl ring, which is further substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-(4-chlorophenyl)cyclopropylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to the formation of substituted amides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclopropyl ring.
2-Chloro-N-(3-methoxyphenyl)acetamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is unique due to the presence of a cyclopropyl ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C11H11Cl2NO |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
2-chloro-N-[1-(4-chlorophenyl)cyclopropyl]acetamide |
InChI |
InChI=1S/C11H11Cl2NO/c12-7-10(15)14-11(5-6-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2,(H,14,15) |
Clé InChI |
MLDLOFCTMYGDAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)Cl)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


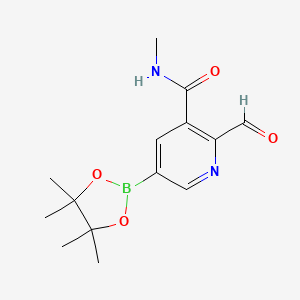

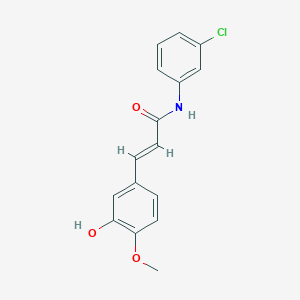
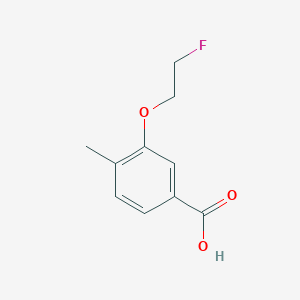
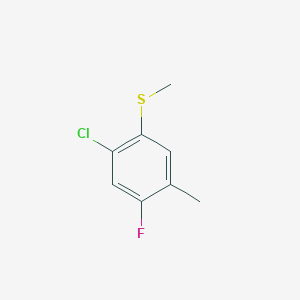
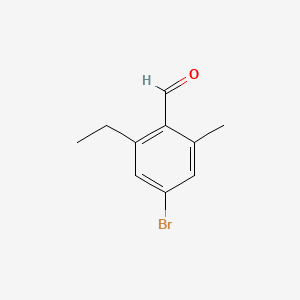
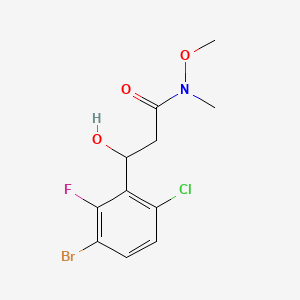



![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
